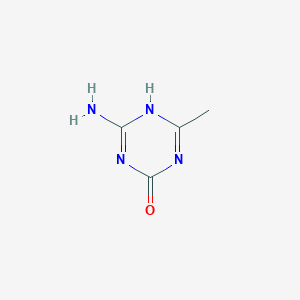

4-Amino-6-methyl-1,3,5-triazin-2-ol

Descripción

Overview of 1,3,5-Triazine (B166579) Scaffolds and their Research Significance

The 1,3,5-triazine, also known as s-triazine, is a six-membered heterocyclic aromatic ring composed of alternating carbon and nitrogen atoms with the molecular formula C₃H₃N₃. chemicalbook.com This core structure provides a versatile scaffold that has been extensively explored in various fields of chemical research, most notably in medicinal and agricultural chemistry. guidechem.comresearchgate.net The significance of the 1,3,5-triazine scaffold lies in its unique electronic properties and the ability to introduce a wide array of functional groups at its three carbon positions (C2, C4, and C6). mdpi.com This allows for the fine-tuning of the molecule's physical, chemical, and biological properties.

Derivatives of 1,3,5-triazine have demonstrated a remarkable spectrum of biological activities, including roles as anticancer, antimicrobial, and anti-inflammatory agents. mdpi.com The structural rigidity and potential for multiple points of interaction make them attractive candidates for drug design. In the realm of agriculture, triazine derivatives have been famously employed as herbicides. researchgate.net The ability to systematically modify the substituents on the triazine ring has enabled the development of compounds with selective herbicidal action. The foundational synthesis of many triazine derivatives starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a highly reactive precursor that allows for sequential substitution of its chlorine atoms. mdpi.com

Historical Context of 4-Amino-6-methyl-1,3,5-triazin-2-ol within Triazine Chemistry

The compound this compound, also known by the synonym Acetoguanide, holds its primary significance within triazine chemistry as a key transformation product. guidechem.comnih.gov Its historical and research context is intrinsically linked to the development and environmental fate of several widely used sulfonylurea herbicides.

Specifically, this compound has been identified as a major metabolite of herbicides such as Prosulfuron and Thifensulfuron-methyl (B1681301). nih.gov In the environment, these parent herbicides undergo degradation processes, leading to the formation of this more stable triazine derivative. Consequently, much of the research focus on this compound has been in the area of environmental science and analytical chemistry, with studies centered on its detection, persistence, and potential impact in soil and water systems. Its presence serves as an indicator of the breakdown of the parent herbicidal compounds.

Compound Data

Below are tables detailing the various names and key chemical properties of the compounds mentioned in this article.

Table 1: Compound Names and Identifiers

| Compound Name | IUPAC Name | Synonyms | CAS Number |

| This compound | 4-amino-6-methyl-1H-1,3,5-triazin-2-one | Acetoguanide, 2-Amino-4-hydroxy-6-methyl-1,3,5-triazine | 16352-06-0 |

| Prosulfuron | 1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-3-[2-(3,3,3-trifluoropropyl)phenylsulfonyl]urea | Not Available | 94125-34-5 |

| Thifensulfuron-methyl | methyl 3-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]sulfamoyl]thiophene-2-carboxylate | Not Available | 79277-27-3 |

| Cyanuric chloride | 2,4,6-trichloro-1,3,5-triazine | Not Available | 108-77-0 |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₆N₄O | PubChem |

| Molar Mass | 126.12 g/mol | PubChem |

| Appearance | Off-White Solid | Guidechem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Topological Polar Surface Area | 79.8 Ų | PubChem |

| Solubility | 37 g/L (at 25 °C) | Guidechem |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-amino-6-methyl-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c1-2-6-3(5)8-4(9)7-2/h1H3,(H3,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTHDVPZNWJUFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274686 | |

| Record name | 4-Amino-6-methyl-1,3,5-triazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16352-06-0 | |

| Record name | 4-Amino-6-methyl-1,3,5-triazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 4 Amino 6 Methyl 1,3,5 Triazin 2 Ol and Its Congeners

General Synthetic Strategies for 1,3,5-Triazine (B166579) Derivatives

The construction of the 1,3,5-triazine scaffold can be achieved through two main approaches: the modification of a pre-existing triazine ring, typically a halogenated one, or the formation of the triazine ring through condensation and cyclization reactions. acs.orgnih.gov These methods offer versatility in introducing a wide array of substituents onto the triazine core. nih.govbenthamscience.com

Nucleophilic Substitution Reactions on Halogenated Triazines

A prevalent and versatile method for synthesizing substituted 1,3,5-triazines involves the sequential nucleophilic substitution of chlorine atoms on 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. nih.govresearchgate.net The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise introduction of different nucleophiles by carefully managing the reaction temperature. nih.govderpharmachemica.com

The first chlorine atom is the most reactive and can typically be substituted at low temperatures (around 0 °C). nih.gov The second chlorine requires a higher temperature, often room temperature, for substitution. nih.govnih.gov The final chlorine atom is the least reactive and its substitution usually necessitates elevated temperatures. researchgate.net This differential reactivity enables the synthesis of mono-, di-, and tri-substituted triazines with a variety of functional groups. nih.govnih.gov

Common nucleophiles employed in these reactions include amines, alcohols, and thiols. nih.govnih.gov The reaction with amines is a widely used method to introduce amino substituents. For instance, reacting cyanuric chloride with various amines in the presence of a base to neutralize the liberated hydrochloric acid affords the corresponding amino-substituted triazines. nih.gov Similarly, alkoxides and thiolates can be used to introduce alkoxy and thioether moieties, respectively. nih.gov The choice of solvent and base is crucial for controlling the reaction and achieving good yields. derpharmachemica.com

Table 1: Examples of Nucleophilic Substitution on Cyanuric Chloride

| Starting Material | Nucleophile | Product | Reference |

| Cyanuric chloride | 4-Hydroxy coumarin | 4-((4,6-dichloro-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one | derpharmachemica.com |

| Cyanuric chloride | 4-Aminobenzoic acid | 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzoic acid | nih.gov |

| 2-Amino-4,6-dichloro-1,3,5-triazine | Methylamine | 2-Amino-4-chloro-6-methylamino-1,3,5-triazine | prepchem.com |

Condensation and Cyclization Approaches for Triazine Ring Formation

An alternative to modifying a pre-existing triazine ring is the formation of the heterocycle through condensation and cyclization reactions. A common method involves the condensation of biguanides with esters or acid anhydrides. nih.govnih.govscholaris.ca This approach is particularly useful for the synthesis of 2,4-diamino-1,3,5-triazines. For example, metformin (B114582), a biguanide (B1667054), can be condensed with various esters to yield a range of substituted triazine derivatives. nih.gov

Another significant cyclization method is the trimerization of nitriles or cyanic acid amides. chemicalland21.comyoutube.com For instance, acetoguanamine (6-Methyl-1,3,5-triazine-2,4-diamine) can be prepared by the condensation of cyanoguanidine with acetonitrile. wikipedia.org This reaction is often carried out under pressure and at elevated temperatures, sometimes in the presence of a catalyst. google.com

Furthermore, three-component reactions involving imidates, guanidines, and amides or aldehydes have been developed for the efficient, one-pot synthesis of unsymmetrical 1,3,5-triazin-2-amines. organic-chemistry.org These methods provide a direct route to diverse triazine structures with a high degree of functional group tolerance. organic-chemistry.org

Specific Synthesis of 4-Amino-6-methyl-1,3,5-triazin-2-ol

The synthesis of this compound, also known as acetoguanide, can be achieved through several pathways. nih.gov One common approach involves the hydrolysis of a corresponding chloro- or amino-substituted triazine precursor.

A plausible synthetic route starts from 2-amino-4,6-dichloro-1,3,5-triazine. Selective substitution of one chlorine atom with a hydroxide (B78521) ion can be achieved under controlled conditions. researchgate.net The resulting intermediate, 2-amino-4-chloro-6-hydroxy-1,3,5-triazine, can then undergo further reactions. Spectral and computational studies have shown that such hydroxy-triazines exist predominantly in the lactam (triazin-2(1H)-one) form. researchgate.net

Alternatively, the synthesis can proceed via the condensation of a biguanide with an appropriate ester or anhydride. nih.gov For example, the reaction of biguanides with various organic acid anhydrides can produce substituted s-triazines. nih.gov

A one-pot method for preparing 2-amino-4-methoxy-6-methyl-1,3,5-triazine (B155196) has been reported, which involves the reaction of cyanuric chloride with dimethyl malonate, followed by reaction with ammonia (B1221849) water and subsequent steps of methylation and decarboxylation. google.com While this produces a methoxy (B1213986) derivative, it highlights a synthetic strategy that could potentially be adapted to yield the target hydroxyl compound.

Derivatization and Functionalization Strategies of the this compound Core

The this compound core possesses multiple reactive sites, namely the amino group and the hydroxyl group (in its tautomeric form), which allow for a variety of derivatization and functionalization strategies. These modifications are crucial for tuning the molecule's properties for specific applications.

Modifications at the Amino Group

The amino group on the triazine ring is nucleophilic and can undergo reactions with various electrophiles. researchgate.net For example, it can react with isocyanates to form the corresponding aminocarbonyl derivatives. The reaction of 2-amino-4-methoxy-6-methyl-1,3,5-triazine with thiophene-2-sulfonyl isocyanate or benzothiophene-3-sulfonyl isocyanate yields the respective N-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)aminocarbonyl]sulfonamide derivatives. prepchem.comprepchem.com

Furthermore, the amino group can be involved in condensation reactions. For instance, acetoguanamine can react with formaldehyde (B43269) and cresol (B1669610) to form co-condensation resins. prepchem.com

Alkylation and Arylation Strategies

Alkylation can occur at the nitrogen atoms of the triazine ring or at the exocyclic amino group. scholaris.cagoogle.com The alkylation of aminotriazines, such as melamine, with reagents like dimethyl sulfate (B86663) can lead to the formation of isomelamine structures where the alkyl group is attached to a ring nitrogen. google.com These isomelamines are strong bases and can serve as intermediates for various synthetic applications. google.com

Arylation of the amino group is also a possible modification. Copper-catalyzed arylation of metformin has been reported, indicating that N-arylation of biguanide-derived triazines is a feasible synthetic route. scholaris.ca While direct N-alkylation of 2-azidobenzamide can sometimes lead to rearranged products like benzotriazinones and quinazolinones, N-alkylation of related sulfonamides can proceed as expected. nih.gov This suggests that the specific substrate and reaction conditions are critical for achieving the desired alkylated product.

Heterocyclic Annulation and Scaffold Hybridization

Heterocyclic annulation is a powerful strategy for the synthesis of complex molecules where a new heterocyclic ring is fused onto an existing scaffold. In the context of 1,3,5-triazine chemistry, this can involve the reaction of a triazine precursor with a molecule containing multiple nucleophilic sites, leading to the formation of a new fused ring system. For instance, the reaction of 1,3,5-triazines with 1,3-binucleophiles like perimidines in the presence of polyphosphoric acid (PPA) can lead to the formation of novel polycyclic aromatic biheterocycles. researchgate.net This approach allows for the creation of complex, multi-ring structures with the triazine core as a key component.

Scaffold hybridization involves combining the structural features of two or more different pharmacophores or bioactive molecules to create a new hybrid molecule with potentially enhanced or novel biological activities. In the synthesis of 1,3,5-triazine derivatives, this can be achieved by reacting a triazine core, such as one derived from cyanuric chloride, with other heterocyclic moieties. For example, 2-chloro-4,6-disubstituted-s-triazine derivatives can be synthesized and then further reacted with various amines or other nucleophiles to introduce diverse structural motifs. nih.gov This modular approach allows for the creation of large libraries of hybrid molecules for biological screening. A specific example involves the synthesis of 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(1-R1-imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives, where a triazine ring is linked to a sulfonamide scaffold. nih.gov

The synthesis of such hybrid molecules often begins with a versatile starting material like cyanuric chloride, where the chlorine atoms can be sequentially substituted by different nucleophiles under controlled temperature conditions. nih.govmdpi.comresearchgate.net The first substitution typically occurs at low temperatures (around 0 °C), the second at room temperature, and the third at elevated temperatures. nih.govmdpi.com This stepwise substitution allows for the precise construction of unsymmetrical triazine derivatives with multiple different functional groups.

Table 1: Examples of Scaffold Hybridization in 1,3,5-Triazine Synthesis

| Starting Triazine Precursor | Reactant(s) | Resulting Hybrid Scaffold | Reference |

|---|---|---|---|

| 1,3,5-Triazine | Perimidine | Triazapyrene | researchgate.net |

| Cyanuric Chloride | Various Amines | 2-Chloro-4,6-disubstituted-s-triazine | nih.gov |

| 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)methylthio] derivative | Imidazolidine derivative | Triazine-Sulfonamide Hybrid | nih.gov |

Mechanistic Studies of Triazine Synthesis Reactions

Understanding the reaction mechanisms involved in triazine synthesis is crucial for optimizing reaction conditions and designing new synthetic routes. The formation of the 1,3,5-triazine ring typically proceeds through a series of nucleophilic substitution and condensation reactions.

A common and well-studied method for synthesizing substituted 1,3,5-triazines is the sequential nucleophilic substitution of chlorine atoms in cyanuric chloride. nih.govmdpi.comresearchgate.net The reactivity of the chlorine atoms decreases with each substitution due to the increasing electron-donating character of the introduced nucleophiles, which makes the remaining C-Cl bonds less susceptible to nucleophilic attack. researchgate.net This difference in reactivity allows for the controlled, stepwise introduction of different substituents.

The mechanism of reaction between 1,3,5-triazines and 1,3-binucleophiles, such as perimidines, in the presence of an acid catalyst like polyphosphoric acid (PPA), involves the triazine acting as a formyl group precursor. researchgate.net The triazine ring can undergo cleavage upon interaction with a nucleophilic agent, leading to the formation of intermediates that then participate in the annulation reaction to build the new heterocyclic ring. researchgate.net

In some cases, the reaction mechanism can be more complex. For instance, the reaction of an O-triethylsilylated hemiaminal with thioureas can lead to the formation of a hexahydro-1,3,5-triazine derivative through a rearrangement of an initially formed substituted thiourea. researchgate.net

Development of Green Chemistry Approaches in Triazine Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for the synthesis of 1,3,5-triazine derivatives. These "green chemistry" approaches aim to reduce or eliminate the use of hazardous solvents, reagents, and energy-intensive processes.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry for triazine synthesis. nih.govresearchgate.net Microwave irradiation can significantly shorten reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions compared to conventional heating methods. nih.govresearchgate.net These reactions are often performed under solvent-free conditions, further enhancing their green credentials. researchgate.net For example, the synthesis of 2,4-diamino-1,3,5-triazines has been achieved in good yields by reacting cyanoguanidine with various nitriles under microwave irradiation. researchgate.net

Ultrasound-assisted synthesis, or sonochemistry, is another green technique that has been successfully applied to the synthesis of 1,3,5-triazine derivatives. nih.govmdpi.comresearchgate.net Sonochemical methods can also dramatically reduce reaction times and often allow for the use of water as a solvent, which is a significant advantage from an environmental perspective. researchgate.net In some cases, sonochemistry has been shown to be more versatile than microwave-assisted methods. researchgate.net For instance, the synthesis of 4,6-disubstituted-1,3,5-triazine hydrazone derivatives in ethanol (B145695) with catalytic acetic acid was significantly accelerated with higher yields using ultrasonic irradiation compared to conventional reflux. mdpi.com

The use of phase-transfer catalysts (PTCs) in conjunction with microwave or ultrasonic irradiation can further improve the efficiency and greenness of triazine synthesis. nih.gov PTCs can facilitate the reaction between reactants in different phases, often allowing for the use of more environmentally benign solvent systems.

Table 2: Comparison of Green Synthesis Methods for 1,3,5-Triazines

| Method | Typical Reaction Time | Solvent | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Microwave-assisted | Minutes | Often solvent-free or minimal solvent | Rapid, high yields, energy efficient | nih.govresearchgate.net |

| Ultrasound-assisted | Minutes | Often water | Rapid, high yields, use of benign solvents | nih.govmdpi.comresearchgate.net |

Advanced Spectroscopic and Structural Elucidation of 4 Amino 6 Methyl 1,3,5 Triazin 2 Ol and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional correlation experiments, the precise connectivity and chemical environment of each atom in 4-amino-6-methyl-1,3,5-triazin-2-one can be determined.

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in a molecule. For 4-amino-6-methyl-1,3,5-triazin-2-one, three distinct proton signals are expected.

Methyl Protons (-CH₃): A sharp singlet corresponding to the three protons of the methyl group. Based on data from the closely related compound 6-methyl-1,3,5-triazine-2,4-diamine, this signal is anticipated to appear in the upfield region, around 2.0-2.2 ppm. chemicalbook.com

Amino Protons (-NH₂): A broader singlet arising from the two protons of the primary amine group. Its chemical shift is sensitive to solvent and concentration but is typically found in the range of 6.5-7.0 ppm in a solvent like DMSO-d₆. chemicalbook.com

Ring Proton (-NH-): A broad singlet for the proton attached to the ring nitrogen atom in the lactam tautomer. This signal is expected to appear further downfield, likely in the range of 10.0-11.0 ppm, due to the influence of the adjacent carbonyl group and the aromatic nature of the triazine ring.

| Proton Group | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Integration |

|---|---|---|---|

| -CH₃ | ~2.1 | Singlet | 3H |

| -NH₂ | ~6.6 | Broad Singlet | 2H |

| Ring -NH | ~10.5 | Broad Singlet | 1H |

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. For 4-amino-6-methyl-1,3,5-triazin-2-one, four distinct carbon signals are predicted. The chemical shifts for triazine ring carbons are characteristically found at high values (downfield) due to the electron-withdrawing effect of the ring nitrogen atoms. nih.gov

Methyl Carbon (-CH₃): The carbon of the methyl group is expected to appear at the most upfield position, typically around 20-25 ppm.

Triazine Ring Carbons (C-CH₃, C-NH₂, C=O): The three carbons within the heterocyclic ring are in different chemical environments and will show distinct signals. The carbon attached to the methyl group (C6) and the carbon attached to the amino group (C4) are expected in the 165-170 ppm range. The carbonyl carbon (C2) of the lactam tautomer will be the most deshielded, appearing furthest downfield, potentially in the range of 175-180 ppm. nih.gov

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | ~22 |

| C4 (-NH₂) | ~166 |

| C6 (-CH₃) | ~168 |

| C2 (=O) | ~178 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this molecule, no significant COSY correlations are expected as all proton groups are separated by more than three bonds and exist as singlets.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. columbia.edu An HSQC spectrum would definitively link the methyl proton signal (~2.1 ppm) to the methyl carbon signal (~22 ppm). It would also confirm the assignments of the -NH₂ and ring -NH protons if their corresponding nitrogen signals were observed in a ¹H-¹⁵N HSQC experiment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the carbon skeleton by showing correlations between protons and carbons over two or three bonds. columbia.eduyoutube.com For 4-amino-6-methyl-1,3,5-triazin-2-one, the following key correlations would confirm the structure:

Correlation from the methyl protons (-CH₃) to the adjacent ring carbon (C6).

Correlation from the methyl protons (-CH₃) to the other adjacent ring carbon (C2).

Correlation from the amino protons (-NH₂) to the ring carbon they are attached to (C4) and the adjacent C2 and C6 carbons.

Vibrational Spectroscopy for Molecular Structure and Functional Group Analysis

The FT-IR spectrum is used to identify characteristic functional groups. The spectrum of 4-amino-6-methyl-1,3,5-triazin-2-one is expected to show distinct absorption bands confirming its key structural features. The presence of a strong carbonyl absorption band provides definitive evidence for the lactam tautomer. researchgate.net

N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ correspond to the stretching vibrations of the primary amine (-NH₂) and the ring amide (-NH-) groups. researchgate.net

C=O Stretching: A strong, sharp absorption band around 1680-1710 cm⁻¹ is characteristic of the carbonyl group (C=O) in the triazinone ring. researchgate.net

N-H Bending: Bending vibrations for the -NH₂ group typically appear around 1640-1670 cm⁻¹.

Triazine Ring Vibrations: The s-triazine ring exhibits characteristic stretching vibrations in the 1400-1600 cm⁻¹ region and ring "breathing" or deformation modes in the 750-850 cm⁻¹ range. researchgate.nete3s-conferences.org

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (-NH₂ and -NH-) | 3100 - 3400 | Medium-Strong, Broad |

| C=O Stretch (Amide I) | 1680 - 1710 | Strong |

| N-H Bend | 1640 - 1670 | Medium |

| C=N and C-N Ring Stretch | 1400 - 1600 | Strong-Medium |

| Triazine Ring Deformation | 750 - 850 | Medium-Strong |

Raman spectroscopy is complementary to FT-IR and is particularly sensitive to symmetric vibrations and bonds within a nonpolar environment.

Triazine Ring Breathing Mode: A very strong and characteristic Raman peak for s-triazine rings is the symmetric "breathing" mode, often observed around 1000 cm⁻¹. researchgate.net

C=N Stretching: Stretching vibrations of the carbon-nitrogen bonds within the triazine ring are also Raman active and appear in the 1350-1600 cm⁻¹ region. researchgate.net

Methyl Group Vibrations: C-H stretching and bending modes associated with the methyl group would also be present.

Raman analysis reinforces the structural data obtained from FT-IR, providing a more complete vibrational profile of the molecule and confirming the integrity of the s-triazine core. mdpi.com

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| C=N and C-N Ring Stretch | 1350 - 1600 | Medium-Strong |

| Symmetric Triazine Ring Breathing | ~1000 | Strong |

| Other Ring Deformations | 600 - 800 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the structural features of 4-Amino-6-methyl-1,3,5-triazin-2-ol and its analogues through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions with a high degree of confidence. For triazine compounds, HRMS is crucial for distinguishing between isomers and confirming molecular formulas. The technique's ability to deliver mass accuracies in the low parts-per-million (ppm) range is instrumental in the structural confirmation of newly synthesized triazine derivatives. jeol.com For instance, in the analysis of a series of 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(1-R1-imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamides, HRMS (ESI-TOF) was employed to confirm the structures of the final products. nih.gov

The following table showcases representative HRMS data for triazine analogues, highlighting the precision of this technique.

| Compound | Molecular Formula | Calculated Mass (m/z) | Measured Mass (m/z) | Error (ppm) |

| Triazine Analogue 1 | C10H7N3O | 185.0589 | 185.0583 | -3.2 |

| Triazine Analogue 2 | C11H9N3O | 199.0746 | 199.0741 | -2.5 |

| Triazine Analogue 3 | C12H11N3O | 213.0902 | 213.0897 | -2.3 |

This table is illustrative and compiled from typical data for analogous compounds.

MALDI-TOF/TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight/Time-of-Flight (MALDI-TOF/TOF) mass spectrometry is a powerful tool for the analysis of a wide range of molecules, including low-molecular-weight compounds like triazines. jeol.com While matrix-related ions can interfere in the low mass region, high-resolution instruments can effectively separate these from the analyte ions. jeol.com

In a study of triazine pesticides, a JEOL MALDI SpiralTOF mass spectrometer with a 17-meter flight path demonstrated the capability to achieve high mass-resolving power (approximately 38,000 for [M+H]+) and high mass accuracy for these compounds. jeol.com The use of α-Cyano-4-hydroxycinnamic acid (CHCA) as a matrix is common for such analyses. jeol.com Furthermore, TOF-TOF tandem mass spectrometry provides detailed structural information through collision-induced dissociation (CID), yielding structurally significant fragment ions. jeol.comnih.gov This technique was also used to confirm the structures of newly synthesized sulfonamide derivatives containing a triazine ring. nih.gov

Below is a table summarizing typical MALDI-TOF/TOF results for triazine compounds.

| Compound | Precursor Ion (m/z) | Major Fragment Ions (m/z) |

| Atrazine (B1667683) | 216.09 | 174.05, 146.06, 132.04 |

| Simazine | 202.08 | 160.04, 132.04, 118.03 |

| Propazine | 230.12 | 188.08, 146.06, 132.04 |

This table is based on data for common triazine pesticides and serves as an example.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to investigate the electronic transitions within molecules. For triazine derivatives, the absorption bands observed in the UV-Vis spectrum correspond to π→π* and n→π* transitions of the heterocyclic ring and its substituents. The position and intensity of these bands are sensitive to the molecular structure and the solvent environment.

Studies on diamino-1,3,5-triazines have shown characteristic absorption bands in the UV region. For example, 1,3,5-triazine-2,4-diamine (B193344) (a related compound) exhibits bands around 204-205 nm and 223-226 nm, with additional bands in the 235-267 nm range depending on the pH. researchgate.net The pH dependence of the UV-Vis spectra can also be used to determine the pKa values of the compound. researchgate.net In the case of a diformylphenol Schiff base of a triazole-amine, UV-Vis spectroscopy was used to study its interaction with metal ions, showing distinct spectral changes upon binding. researchgate.net

The following table presents typical UV-Vis absorption maxima for triazine analogues in a neutral solvent.

| Compound | λmax 1 (nm) | λmax 2 (nm) |

| 2,4-Diamino-1,3,5-triazine | ~220 | ~260 |

| 2-Amino-4-chloro-1,3,5-triazine | ~215 | ~250 |

| 2-Amino-4-methoxy-1,3,5-triazine | ~218 | ~255 |

This table is illustrative and based on general knowledge of triazine spectroscopy.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species and Metal Complexes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique for studying species with unpaired electrons, such as radicals and transition metal complexes. wikipedia.orgbyjus.com While this compound itself is not paramagnetic, its metal complexes or any radical species derived from it can be investigated using ESR spectroscopy. wikipedia.org

ESR spectroscopy provides information about the electronic structure and the local environment of the unpaired electron. byjus.comscribd.com The key parameters obtained from an ESR spectrum are the g-factor and hyperfine coupling constants. The g-factor gives insight into the electronic environment of the paramagnetic center, while hyperfine coupling reveals interactions with nearby magnetic nuclei. scribd.comslideshare.net This technique is particularly valuable for characterizing the coordination environment of metal ions in complexes with triazine-based ligands.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous depiction of the molecular architecture.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction analysis is the gold standard for structural elucidation. By diffracting X-rays through a single crystal of the compound, a detailed electron density map can be generated, from which the atomic positions are determined. This method has been successfully applied to various triazine derivatives to confirm their structures and understand their packing in the solid state. nih.govmdpi.com

For instance, the crystal structure of 2,4-diamino-6-methyl-1,3,5-triazine methanol (B129727) solvate was determined to be monoclinic, with the triazine rings forming a planar molecular tape through hydrogen bonding. researchgate.netnih.gov The analysis revealed a complex network of N—H···N and N—H···O hydrogen bonds that stabilize the crystal structure. researchgate.netnih.gov Similarly, the crystal structure of 2,4-diamino-6-methyl-1,3,5-triazin-1-ium hydrogen oxalate (B1200264) showed a three-dimensional network formed by various hydrogen bonds and weak π–π interactions. nih.gov

The following table presents crystallographic data for an analogue of the target compound, 2,4-diamino-6-methyl-1,3,5-triazine methanol solvate. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 21.024 (5) |

| b (Å) | 5.4726 (10) |

| c (Å) | 14.198 (3) |

| β (°) | 95.66 (2) |

| V (ų) | 1625.6 (6) |

| Z | 8 |

Crystal Packing and Intermolecular Interactions

The supramolecular assembly of this compound and its analogues in the solid state is predominantly governed by a network of hydrogen bonds and, in many cases, supplemented by π–π stacking interactions. The arrangement of molecules in the crystal lattice is a direct consequence of the interplay of these non-covalent forces, leading to highly ordered three-dimensional structures.

The crystal structures of closely related analogues, such as the protonated form of acetoguanamine (2,4-diamino-6-methyl-1,3,5-triazine), provide significant insight into the probable interactions involving this compound. In the salt 2,4-diamino-6-methyl-1,3,5-triazin-1-ium tetrafluoroborate (B81430), the cations and anions are linked through N—H⋯F hydrogen bonds. A key feature is the formation of a robust R2(2)(8) ring motif, where centrosymmetrically related cations are paired via two N—H⋯N hydrogen bonds. nih.gov This type of base-pairing is a common and stabilizing feature in the crystal structures of amino-substituted triazines.

Similarly, in the hydrogen oxalate salt of 2,4-diamino-6-methyl-1,3,5-triazine, a complex three-dimensional network is formed through a variety of intermolecular hydrogen bonds, including N—H⋯O, N—H⋯N, and O—H⋯O interactions. nih.gov The planarity of the triazine ring facilitates these interactions. In addition to the strong hydrogen bonds, weak π–π stacking interactions between the triazine rings, with a centroid–centroid distance of 3.763 Å, and C—O⋯π interactions further stabilize the crystal packing. nih.gov

The following tables summarize the crystallographic data for two closely related analogues of this compound.

| Parameter | Value |

|---|---|

| Formula | C₄H₈N₅⁺·BF₄⁻ |

| Molecular Weight | 212.96 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.9982 (3) |

| b (Å) | 8.2887 (4) |

| c (Å) | 8.5353 (4) |

| α (°) | 63.931 (2) |

| β (°) | 83.209 (3) |

| γ (°) | 85.057 (3) |

| Volume (ų) | 441.29 (4) |

| Z | 2 |

| Parameter | Value |

|---|---|

| Formula | C₄H₈N₅⁺·C₂HO₄⁻ |

| Molecular Weight | 215.18 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.6208 (12) |

| b (Å) | 7.9828 (17) |

| c (Å) | 10.857 (2) |

| α (°) | 76.846 (4) |

| β (°) | 75.882 (4) |

| γ (°) | 75.954 (4) |

| Volume (ų) | 450.92 (17) |

| Z | 2 |

Biological Activities and Pharmacological Potential of 4 Amino 6 Methyl 1,3,5 Triazin 2 Ol and Its Derivatives

Antimicrobial Activity Investigations

Derivatives of the 1,3,5-triazine (B166579) core have demonstrated notable antimicrobial activities, with researchers exploring their efficacy against a range of bacterial and fungal pathogens. nih.gov

Antibacterial Efficacy and Mechanisms of Action

While some s-triazine derivatives have shown marked antibacterial activity against pathogens like Staphylococcus aureus, Bacillus cereus, Bacillus subtilis, Salmonella typhimurium, and Escherichia coli, it is noteworthy that a novel series of 4,6-disubstituted s-triazin-2-yl amino acid derivatives exhibited no antibacterial activity. nih.gov This highlights the specificity of structure-activity relationships in determining the biological effects of these compounds.

Antifungal Efficacy and Mechanisms of Action

In contrast to their variable antibacterial effects, numerous 1,3,5-triazine derivatives have emerged as potent antifungal agents. A study focusing on 4,6-disubstituted s-triazin-2-yl amino acid derivatives revealed significant antifungal activity against Candida albicans. nih.govmdpi.com Compounds featuring aniline (B41778) derivatives, piperidine, and glycine (B1666218) on the triazine core displayed the most substantial inhibition zones. nih.govmdpi.com Molecular docking studies suggest that these compounds effectively fit into the active site of N-myristoyltransferase (NMT), an enzyme crucial for fungal viability, thereby explaining their antifungal action. nih.govmdpi.com

Further research has identified other s-triazine derivatives with potent antifungal properties. For instance, certain 2,4,6-trisubstituted-s-triazine derivatives have shown antifungal potency comparable to fluconazole. mdpi.com Specifically, one derivative demonstrated significant activity against C. albicans, while another was highly effective against C. tropicalis. mdpi.com Additionally, hybrids of 4,6-dimethoxy-1,3,5-triazine and chalcone (B49325) have exhibited excellent antifungal activity against C. albicans, Aspergillus niger, Candida tropicalis, and C. glabrata. mdpi.com Another s-triazine based compound, (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline, displayed rapid fungicidal activity against both fluconazole-sensitive and resistant strains of C. albicans. mdpi.com

Anticancer and Antitumor Research

The 1,3,5-triazine scaffold is a prominent feature in the design of novel anticancer agents, with numerous derivatives exhibiting significant cytotoxic and antitumor activities. researchgate.netmdpi.comresearchgate.netnih.gov

Cytotoxic Activity in Cancer Cell Lines

A wide range of 1,3,5-triazine derivatives have been synthesized and evaluated for their in vitro cytotoxic effects against various human cancer cell lines. For instance, a series of 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(1-R1-imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamides demonstrated cytotoxic activity against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. nih.gov The most active compounds in this series, particularly those with 4-trifluoromethylbenzyl and 3,5-bis(trifluoromethyl)benzyl substituents, exhibited IC50 values in the low micromolar range. nih.gov

Another study reported on 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles, with one compound showing remarkable activity against the melanoma MALME-3 M cell line. researchgate.netnih.gov Imidazolyl-1,3,5-triazine derivatives have also demonstrated significant cytotoxic activity against human breast cancer cell lines (MCF-7, T-47D, and ZR-75-1) and a murine leukemia cell line (P388). nih.gov

Furthermore, pyrazolo[4,3-e] nih.govnih.govnih.govtriazine derivatives have shown broad cytotoxic activity in the low micromolar range against prostate (PC-3), breast (MCF-7), non-small cell lung (H460), and colorectal adenocarcinoma (Colo205) cancer cell lines. researchgate.net Tricyclic derivatives of pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine sulfonamides also exhibited high cytotoxicity against HCT 116, HeLa, PC-3, and BxPC-3 cancer cell lines, with IC50 values significantly lower than reference drugs like 5-fluorouracil. mdpi.com

| Compound/Derivative Series | Cancer Cell Line(s) | Observed Activity (IC50/GI50) |

|---|---|---|

| 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(1-R1-imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamides | HCT-116, MCF-7, HeLa | 3.6 µM - 11.0 µM nih.gov |

| 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile | Melanoma MALME-3 M | GI50 = 3.3 x 10-8 M researchgate.netnih.gov |

| Imidazolyl-1,3,5-triazine derivatives | MCF-7, T-47D, ZR-75-1, P388 | Significant cytotoxicity observed nih.gov |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine sulfonamides (MM129, MM131) | HCT 116, HeLa, PC-3, BxPC-3 | 0.13 µM - 0.9 µM mdpi.com |

| 4-amino-6-(arylamino)-1,3,5-triazine-2-carbohydrazides (6a-c) | OV90, A2780, H1299, A549, MCF-7, MDA-MB231, HT29 | 3.3 µM - 22 µM nih.gov |

Mechanisms of Action: Cell Cycle Arrest and Apoptosis Induction

The anticancer effects of 1,3,5-triazine derivatives are often mediated through the induction of cell cycle arrest and apoptosis. For example, active 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(1-R1-imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives were found to induce G0/G1 and G2/M cell cycle arrest in a p53-independent manner. nih.gov These compounds also triggered apoptosis in cancer cells, regardless of their p53 status. nih.gov

Similarly, a novel 1,2,4-triazine (B1199460) sulfonamide derivative, MM131, was shown to induce apoptosis in DLD-1 and HT-29 colon cancer cells through both intrinsic and extrinsic pathways, as evidenced by increased caspase-8 and caspase-9 activity. nih.gov Other anticancer agents that target microtubules, such as paclitaxel (B517696) and epothilones, are known to induce cell cycle arrest at the G2/M phase and subsequently lead to apoptosis. mdpi.com Paclitaxel, for instance, achieves this by activating caspase-3 and caspase-9. mdpi.com

Inhibition of Specific Oncogenic Pathways and Targets

The anticancer activity of 1,3,5-triazine derivatives has been linked to the inhibition of specific enzymes and signaling pathways that are crucial for tumor growth and survival. mdpi.com The RAS-RAF-MEK-ERK pathway, which is frequently mutated in human cancers, is a key target. smw.ch

One study on 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(1-R1-imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamides investigated their ability to inhibit MDM2-p53 interactions, a critical pathway in cancer, but found that the compounds did not act through this mechanism. nih.gov However, a novel 1,2,4-triazine sulfonamide derivative, MM131, was found to inhibit key proteins involved in colorectal cancer progression and metastasis, including sICAM-1, cathepsin B, and mTOR. nih.gov

Furthermore, research has shown that certain triazine derivatives can inhibit Rad6B, a ubiquitin-conjugating enzyme involved in DNA repair and tumor resistance to chemotherapy. nih.gov A series of 4-amino-6-(arylamino)-1,3,5-triazine-2-carbohydrazides and N′-phenyl-4,6-bis(arylamino)-1,3,5-triazine-2-carbohydrazides exhibited superior Rad6B inhibitory properties compared to previously reported inhibitors. nih.gov Another study on a pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine sulfonamide, MM129, indicated that it can inhibit intracellular molecules associated with cell cycle arrest and tumorigenesis, such as CDK2, mTOR, and AKT. mdpi.com

Antiviral Activity Studies

Derivatives of the 1,3,5-triazine scaffold have demonstrated notable activity against a variety of viral pathogens. Researchers have synthesized and evaluated numerous analogues for their ability to inhibit viral replication and cytopathic effects.

One study focused on the synthesis of C3- and CS-symmetrical 2,4,6-trisubstituted 1,3,5-triazine derivatives bearing alkoxy and/or alkylamino groups. nih.gov These compounds were tested for their activity against herpes simplex virus type 1 (HSV-1). Among the synthesized molecules, a CS-symmetrical tri-aliphatic alkylamino-substituted compound, 6s , exhibited significant anti-HSV-1 activity with a half-maximal effective concentration (EC₅₀) of 5.4 μM and low cytotoxicity. nih.gov Structure-activity relationship (SAR) studies suggested that the presence of two hydrogen bond donor protons from a secondary amine functionality is a crucial structural factor for potent anti-HSV-1 activity. nih.gov

In another research effort, a series of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides were synthesized and evaluated for antiviral efficacy against the yellow fever virus (YFV). scilit.com The majority of these carbothioamide derivatives displayed inhibitory activity against YFV at concentrations of 10 μg/mL or lower, with the most active compounds showing EC₉₀ values between 0.06 and 2.2 μg/mL. scilit.com

Furthermore, the anti-plant virus activity of 1,3,5-triazine derivatives has been explored. A series of compounds containing a piperazine (B1678402) structure were designed based on the lead structure of moroxydine (B1676750) hydrochloride and tested against potato virus Y (PVY). mdpi.com Several of the synthesized compounds showed potent anti-PVY activity. Specifically, compound C35 had curative, protective, and inactivation activities of 53.3%, 56.9%, and 85.8%, respectively, which were comparable or superior to control agents like ningnanmycin (B12329754) and moroxydine hydrochloride. mdpi.com

| Compound/Series | Target Virus | Key Findings | Reference(s) |

| Compound 6s (CS-symmetrical tri-aliphatic alkylamino-substituted triazine) | Herpes Simplex Virus type 1 (HSV-1) | Showed high anti-HSV-1 activity (EC₅₀ = 5.4 μM) with low cytotoxicity. | nih.gov |

| Carbothioamide derivatives (2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides) | Yellow Fever Virus (YFV) | Most compounds showed inhibitory activity ≤10 μg/mL; most active had EC₉₀ values from 0.06 – 2.2 μg/mL. | scilit.com |

| Compound C35 (1,3,5-triazine derivative with piperazine) | Potato Virus Y (PVY) | Demonstrated significant curative (53.3%), protective (56.9%), and inactivation (85.8%) activities. | mdpi.com |

| Compounds C5, C10, C19, C32, C33 (1,3,5-triazine derivatives with piperazine) | Potato Virus Y (PVY) | Exhibited remarkable protective activities ranging from 60.0% to 65.5%. | mdpi.com |

Anti-inflammatory Properties

The 1,3,5-triazine framework has been incorporated into molecules designed to modulate inflammatory pathways. The association of anti-inflammatory and other biological activities within a single molecule is a key strategy in drug discovery.

Certain derivatives of 2-amino-4,6-dimethylpyridine (B145770), which share an amino-heterocycle feature with the title compound, were noted for their anti-inflammatory properties before being subsequently identified as moderately active cholinesterase inhibitors. researchgate.net This dual activity suggests a potential for developing agents that can address multiple facets of complex diseases like Alzheimer's, which involves both neuroinflammation and cholinergic deficits. researchgate.net

More directly, research into histamine (B1213489) H4 receptor (H4R) antagonists has identified trisubstituted 1,3,5-triazines as a promising class of compounds. The H4R is a key target for treating inflammatory and immune diseases. nih.gov A study focusing on new alkyl derivatives of 1,3,5-triazine found that compound 6 , identified as 4-(cyclopentylmethyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine, showed potent antagonistic activity at the H4R. nih.gov This compound was tested in an in vivo carrageenan-induced inflammatory pain model and demonstrated both anti-inflammatory and analgesic effects, with the strongest activity at a dose of 50 mg/kg. nih.gov

Enzyme Inhibition Profiling

The structural versatility of triazine derivatives allows them to interact with a wide array of enzyme active sites, leading to the inhibition of their catalytic function. This has been a fruitful area of research, identifying inhibitors for enzymes implicated in a range of diseases.

D-Amino Acid Oxidase (DAAO) Inhibition

D-Amino Acid Oxidase (DAAO) is a flavoenzyme that degrades D-amino acids, including D-serine, which is a co-agonist at the NMDA receptor in the brain. researchgate.netalzchem.com Inhibition of DAAO is a therapeutic strategy to increase D-serine levels and enhance NMDA receptor function, with potential applications in treating schizophrenia. alzchem.com

Research in this area has led to the design and synthesis of 3-substituted 5-hydroxy-1,2,4-triazin-6(1H)-one derivatives as a new class of potent DAAO inhibitors. researchgate.net Although these compounds feature a 1,2,4-triazine core, they represent a significant finding for triazine-based scaffolds as enzyme inhibitors. The 5-hydroxy-1,2,4-triazin-6(1H)-one moiety was found to be an effective isostere for a carboxylate group, interacting with the DAAO active site. researchgate.net Several derivatives showed potent inhibitory activity against human DAAO, with IC₅₀ values in the nanomolar range. researchgate.net Notably, compounds 6b (6-hydroxy-3-phenethyl-1,2,4-triazin-5(2H)-one) and 6m (3-((6-fluoronaphthalen-2-yl)methylthio)-6-hydroxy-1,2,4-triazin-5(2H)-one) were also found to be metabolically stable in mouse liver microsomes.

Cholinesterase (AChE and BChE) Inhibition

Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine. core.ac.uk Various triazine derivatives have been investigated for this activity.

Novel benzenesulfonamides incorporating 1,3,5-triazine motifs have been synthesized and studied for their inhibitory effects on cholinesterases. mdpi.com In one study, certain quinoxaline (B1680401) and triazine compounds were highlighted as potential leads for treating Alzheimer's disease, with some derivatives acting as selective AChE inhibitors with IC₅₀ values ranging from 7.23 to 10.35 μM. mdpi.com Kinetic studies demonstrated a mixed-type of inhibition, suggesting interaction with both the catalytic active site and the peripheral anionic site of AChE. mdpi.com

Another study found that derivatives of 2-amino-4,6-dimethylpyridine were moderately active inhibitors of both AChE and BChE. researchgate.net Quantitative structure-activity relationship (QSAR) analysis showed that inhibitory activity was enhanced by increasing molecular volume and replacing the amide oxygen with sulfur. researchgate.net

| Compound/Series | Target Enzyme(s) | Inhibition Data (IC₅₀) | Key Findings | Reference(s) |

| Quinoxaline and Triazine derivatives | AChE | 7.23 to 10.35 μM | Acted as selective, mixed-type inhibitors. | mdpi.com |

| 2-Amino-4,6-dimethylpyridine derivatives | AChE, BChE | Moderately active | Activity enhanced by increased molecular volume. | researchgate.net |

| Organoruthenium(II) complexes | AChE, BChE | Pharmacologically relevant range | Complex C1-Cl reversibly and competitively inhibits ChEs, particularly AChE. | chemicalbook.com |

Other Enzyme Targets (e.g., PI3K, Carbonic Anhydrase, Cyclin-Dependent Kinase 2, Tyrosinase, Urease, MAO-B, TTK, Thymidine Phosphorylase, Tubulin Polymerization, Protoporphyrinogen Oxidase)

The inhibitory profile of triazine derivatives extends to a diverse range of other enzymes.

Phosphatidylinositol 3-kinase (PI3K): The PI3K/AKT/mTOR signaling pathway is crucial for cell growth and is often dysregulated in cancer. mdpi.com Several triazine derivatives have been identified as potent inhibitors of this pathway. One study on mono- and bis(dimethylpyrazolyl)-s-triazine derivatives found that compound 4f showed remarkable inhibitory activity against PI3K, with a subsequent reduction in the expression of downstream AKT and mTOR. Another study focused on designing 1,3,5-triazine derivatives containing a dithiocarbamate (B8719985) moiety as selective PI3Kα inhibitors. Compound 13 from this series was particularly potent, with an IC₅₀ of 1.2 nM against PI3Kα and good selectivity over other PI3K subtypes.

Carbonic Anhydrase (CA): Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications. New 4-amino(alkyl) derivatives of benzenesulfonamide (B165840) linked to a 1,3,5-triazine disubstituted with amino acids were synthesized and evaluated as human carbonic anhydrase (hCA) inhibitors. These conjugates showed strong inhibition, particularly against the tumor-associated isozyme hCA XII, with inhibitory constants (Kis) in the low nanomolar range (7.5–9.6 nM) for derivatives with non-polar amino acid side chains.

Cyclin-Dependent Kinase 2 (CDK2): CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. core.ac.uk While specific studies on 4-Amino-6-methyl-1,3,5-triazin-2-ol derivatives against CDK2 are not prominent, related structures have been investigated. For instance, new 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives were designed as anticancer agents. These compounds were found to induce G0/G1 and G2/M cell cycle arrest, a process directly controlled by CDKs, suggesting an indirect link to the inhibition of this enzyme family.

Tyrosinase: Tyrosinase is the key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are sought after for treating hyperpigmentation disorders. A chemical genetic screening of a tagged-triazine library identified four compounds (TGH11, TGD10, TGD39, and TGJ29 ) as potent, reversible, and competitive inhibitors of tyrosinase, with IC₅₀ values around 10 μM.

Urease: Urease inhibitors have potential applications in treating infections caused by urease-producing bacteria. While direct inhibition by 1,3,5-triazines is less documented, related heterocyclic compounds like 1,3,5-thiadiazine thione derivatives have shown significant urease inhibitory activity. Several of these compounds demonstrated higher potency than the standard inhibitor thiourea.

Monoamine Oxidase-B (MAO-B): MAO enzymes are critical for the metabolism of monoamine neurotransmitters, and MAO-B inhibitors are used in the treatment of Parkinson's disease. mdpi.com A study on 1,3,5-triazine amino acid derivatives reported the synthesis of three series of compounds and evaluated their MAO inhibitory activity. researchgate.net The results showed that while some compounds were potent MAO-A inhibitors, they were more selective for the MAO-A isoform over MAO-B.

Thymidine Phosphorylase (TP): Overexpression of TP is linked to angiogenesis and tumor growth, making it a target for anticancer drugs. While various scaffolds like dihydropyrimidones are being explored as TP inhibitors, triazine derivatives have also been mentioned in the broader search for such agents.

Protoporphyrinogen Oxidase (PPO): PPO is an enzyme involved in the biosynthesis of chlorophyll (B73375) and heme. Its inhibition leads to the accumulation of a phototoxic intermediate, a mechanism exploited by many herbicides. Several 1,3,5-triazine derivatives have been developed as PPO inhibitors. For example, a series of 3H-pyrazolo[3,4-d] nih.govtriazin-4-one derivatives were synthesized and showed strong inhibition of PPO activity in vitro. nih.gov

TTK and Tubulin Polymerization: Based on available scientific literature, specific inhibitory studies of this compound and its direct derivatives against TTK protein kinase and tubulin polymerization have not been extensively reported.

Receptor Antagonist/Agonist Activities

Beyond enzyme inhibition, triazine derivatives have been shown to modulate the function of cellular receptors, acting as either antagonists or agonists.

Serotonin (B10506) Receptor Modulation (e.g., 5-HT6, 5-HT7)

Derivatives of the 1,3,5-triazine scaffold have emerged as a promising class of ligands for serotonin receptors, particularly the 5-HT6 receptor, which is a key target in the development of treatments for cognitive impairments. mdpi.comresearchgate.net While direct studies on this compound are limited, research on analogous 1,3,5-triazine-piperazine derivatives has provided valuable insights into their potential for serotonin receptor modulation.

A series of 1,3,5-triazine-piperazine derivatives have been identified as a new chemical family of potent 5-HT6 receptor ligands. mdpi.comresearchgate.net Notably, compounds such as 4-((1H-indol-3-yl)methyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine and 4-((2-isopropyl-5-methylphenoxy)methyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine have demonstrated high affinity for the 5-HT6 receptor, with Ki values in the nanomolar range. mdpi.comresearchgate.net These compounds have also shown significant selectivity over other serotonin receptors like 5-HT1A, 5-HT2A, and 5-HT7, as well as the dopamine (B1211576) D2 receptor. mdpi.commdpi.com

The following table summarizes the binding affinities of selected 1,3,5-triazine derivatives for various serotonin receptors.

| Compound | 5-HT6R Ki (nM) | 5-HT1AR Ki (nM) | 5-HT2AR Ki (nM) | 5-HT7R Ki (nM) | D2R Ki (nM) |

| MST4 | 11 | >1000 | 272 | >1000 | >1000 |

| Compound 3 | 13 | >1000 | 430 | >1000 | >1000 |

| Indole (B1671886) derivative (3) | - | >10000 | >10000 | >10000 | >10000 |

| Thymol (B1683141) derivative (4) | 11 | >10000 | 430 | >10000 | >10000 |

Data sourced from multiple studies. mdpi.comresearchgate.netmdpi.com

The antagonistic activity of these compounds at the 5-HT6 receptor has been confirmed, and they have shown potential for pro-cognitive and anxiolytic-like effects in preclinical studies. mdpi.comresearchgate.net The exploration of 1,3,5-triazine derivatives as 5-HT7 receptor modulators is less extensive, with most potent 5-HT6 ligands showing weaker affinity for the 5-HT7 receptor. mdpi.com

Corticotrophin-Releasing Factor Receptor 1 (hCRF1) Antagonism

The corticotropin-releasing factor receptor 1 (CRF1) is a key regulator of the stress response, and its antagonists are being investigated for the treatment of anxiety, depression, and other stress-related disorders. nih.govmdpi.com While research on monocyclic 1,3,5-triazine derivatives as CRF1 antagonists is limited, studies on related fused heterocyclic systems containing a 1,3,5-triazine ring, such as pyrazolo-[1,5-a]-1,3,5-triazines, have shown promise.

These 'retro-pyrazolotriazine' ligands have demonstrated high affinity for rat CRF receptors, with some compounds exhibiting Ki values of less than or equal to 10 nM. nih.gov This suggests that the triazine core can serve as a scaffold for the design of potent CRF receptor ligands, provided that the essential peripheral pharmacophore elements are correctly oriented. nih.gov The development of small-molecule, non-peptide CRF1 antagonists is an active area of research, as these compounds offer potential advantages in terms of stability and oral bioavailability over peptide-based antagonists. mdpi.com

GABAA Agonistic Activity

The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and is the target of many anxiolytic and sedative drugs. There is currently a lack of specific research literature detailing the GABAA agonistic activity of this compound or its direct derivatives. While some imidazo[1,2-b] mdpi.comnih.govmesamalaria.orgtriazine derivatives have been explored as GABA-A receptor agonists, this represents a different triazine isomer scaffold. google.com

CGRP Receptor Antagonism

The calcitonin gene-related peptide (CGRP) receptor is a validated target for the treatment of migraine headaches. At present, there is no available scientific literature to suggest that this compound or its derivatives exhibit antagonist activity at the CGRP receptor.

Anti-malarial and Anti-parasitic Applications

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, has created an urgent need for new antimalarial agents. mesamalaria.org Derivatives of the 1,3,5-triazine scaffold have been investigated as a potential source of novel antimalarial drugs. nih.govmesamalaria.org

The primary mode of action for many antimalarial 1,3,5-triazine derivatives is the inhibition of the Plasmodium falciparum dihydrofolate reductase (Pf-DHFR) enzyme. nih.gov Pf-DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and some amino acids in the parasite. By inhibiting this enzyme, these triazine derivatives disrupt parasite replication and survival.

Hybrid molecules incorporating a p-aminobenzoic acid (PABA) moiety linked to a 1,3,5-triazine core have shown potent antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. nih.gov For instance, certain derivatives have exhibited IC50 values in the low microgram per milliliter range. nih.gov

The following table presents the in vitro antimalarial activity of selected hybrid PABA-1,3,5-triazine derivatives.

| Compound | IC50 (µg/mL) vs. 3D7 strain | IC50 (µg/mL) vs. Dd2 strain |

| 4e | 4.18 | 8.12 |

| 4b | 8.66 | 12.09 |

| 4h | 8.66 | - |

| 4g | - | 8.12 |

| 4c | - | 12.09 |

Data from a study on hybrid PABA-1,3,5-triazines. nih.gov

Applications in Agrochemicals (Herbicides, Pesticides) and their Modes of Action

The compound this compound is recognized as a degradation product of certain sulfonylurea herbicides. Beyond this, the s-triazine scaffold is a well-established core structure for a major class of herbicides.

The primary mode of action of triazine herbicides is the inhibition of photosynthesis in susceptible plants. mdpi.com Specifically, these compounds target and bind to the D1 protein within Photosystem II (PSII) in the chloroplasts. nih.gov This binding event blocks the electron transport chain, preventing the flow of electrons from water to chlorophyll. mesamalaria.org The disruption of electron transport leads to a halt in energy production and the generation of reactive oxygen species, which cause oxidative damage to the plant cells, ultimately leading to chlorosis (yellowing of leaves) and plant death. mdpi.commesamalaria.org

Triazine herbicides are typically applied to the soil and are absorbed by the plant roots, from where they are translocated to the leaves. nih.gov Their effectiveness is dependent on light, as they interfere with the light-dependent reactions of photosynthesis. mesamalaria.org

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses in Biological Systems

The biological activity of 1,3,5-triazine derivatives is highly dependent on the nature and position of the substituents on the triazine ring.

For Serotonin Receptor Modulation: In the context of 5-HT6 receptor ligands, SAR studies on 1,3,5-triazine-piperazine derivatives have revealed several key features. A 4-methylpiperazin-1-yl group at one of the positions of the triazine ring appears to be crucial for high affinity. mdpi.comresearchgate.netmdpi.com The substituent at the 6-position of the triazine ring significantly influences potency and selectivity. For example, bulky and lipophilic groups, such as a thymol moiety, can lead to very high affinity for the 5-HT6 receptor. mdpi.comresearchgate.net The presence of an indole group can also confer high affinity, though it may impact selectivity with respect to other serotonin receptors. mdpi.com

For other activities: Due to the limited research on the direct activity of this compound and its close derivatives on CRF1, GABAA, and CGRP receptors, detailed SAR and SPR analyses for these targets are not available.

Environmental Fate and Metabolism Studies of 4 Amino 6 Methyl 1,3,5 Triazin 2 Ol

Role as a Metabolite and Degradation Product of Commercial Herbicides

4-Amino-6-methyl-1,3,5-triazin-2-ol, also identified by synonyms such as Acetoguanide and the code IN-B5528, is not applied directly as a pesticide but is formed in the environment through the transformation of parent herbicide compounds. cymitquimica.comnih.gov It is a known environmental metabolite of several commercial sulfonylurea herbicides. cymitquimica.comnih.govnih.gov

The primary pathway for its formation is the cleavage of the sulfonylurea bridge in the parent herbicide molecule, a process that can occur through both chemical hydrolysis and microbial action. nih.gov This degradation splits the herbicide into a triazine moiety and a phenyl or thiophene (B33073) moiety. This compound is the resulting triazine portion.

Herbicides that are known to degrade into this compound include:

Thifensulfuron-methyl (B1681301) : This herbicide is a known source of the metabolite, which is referred to as O-Desmethyl triazine amine (IN-B5528) in some literature. nih.govnih.gov

Metsulfuron-methyl (B1676535) : Degradation studies of metsulfuron-methyl in soil confirm the formation of IN-B5528 through the cleavage of the sulfonylurea linkage. nih.govsemanticscholar.org

Prosulfuron : This herbicide also transforms into O-desmethyl triazine amine (IN-B5528) in the environment. nih.gov

Iodosulfuron : Acetoguanide, a synonym for this compound, is a documented degradation product of this herbicide. cymitquimica.com

The formation of this triazine metabolite is a key step in the environmental dissipation of these parent herbicides. While the initial cleavage breaks down the active herbicidal molecule, it results in the formation of this more persistent triazine-based compound. epa.gov

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of the triazinone ring is a significant factor in the persistence of this compound. The formation of this metabolite itself is a result of the hydrolysis of the sulfonylurea bridge of its parent compounds. nih.gov The rate of this initial hydrolysis is heavily dependent on pH. For instance, the parent herbicide thifensulfuron-methyl hydrolyzes rapidly in acidic conditions (half-life of 4-6 days at pH 5) but is significantly more stable at neutral and alkaline pHs. nih.gov

Once formed, the this compound molecule exhibits considerable stability. Studies on related triazine herbicides indicate that the triazine ring structure is generally resistant to further chemical hydrolysis under typical environmental pH conditions. mdpi.comnih.govnih.gov For example, the herbicide metamitron (B166286) is stable to hydrolysis between pH 1 and 8. nih.gov While specific hydrolysis rate data for this compound is not extensively documented, its chemical structure suggests it is likely to persist in aquatic systems without rapid chemical breakdown. The primary degradation pathways for this class of compounds are typically microbial rather than purely chemical. mdpi.comnih.gov Further metabolism by microorganisms can lead to the cleavage of the triazine ring, ultimately mineralizing the compound to ammonia (B1221849) and carbon dioxide. mdpi.comnih.gov

Photolytic Degradation in Various Environmental Conditions

Photolytic degradation, or breakdown by sunlight, can be a dissipation pathway for some environmental contaminants. However, for sulfonylurea herbicides and their triazine metabolites, this process appears to be slow in natural aquatic environments. nih.gov A study on the persistence of thifensulfuron-methyl and metsulfuron-methyl in farm ponds concluded that photolytic degradation was not a major route of dissipation. nih.gov

Aerobic and Anaerobic Soil Metabolism

The persistence and transformation of this compound in soil are largely governed by microbial activity.

Aerobic Conditions: Under aerobic (oxygen-present) conditions, this compound has been shown to be highly persistent. An aerobic soil metabolism study submitted to the U.S. Environmental Protection Agency (EPA) demonstrated very limited degradation over a 120-day period. regulations.gov This indicates a low potential for rapid breakdown in oxygen-rich soil environments.

However, other studies show that while the compound is persistent, it is subject to microbial degradation over time. In a study on the degradation of metsulfuron-methyl in non-sterile soil, the metabolite IN-B5528 (this compound) was detected, reaching a peak concentration around day 10 before its levels began to decline. semanticscholar.org The eventual mineralization of the 14C-labeled triazine ring to 14CO2 in non-sterile soil confirmed that soil microorganisms are capable of breaking down the triazine ring, although this process can be slow. nih.gov The degradation was significantly slower in sterile soil, highlighting the critical role of microbes. nih.govresearchgate.net

Table 1: Aerobic Soil Metabolism of this compound (120-day study)

| Soil Type | Organic Carbon (%) | % Transformed at 120 days | Reference |

|---|---|---|---|

| Sandy Loam | 1.1 | 1.1% | regulations.gov |

| Silty Clay | Not specified | 0.1% | regulations.gov |

Anaerobic Conditions: In anaerobic (oxygen-absent) environments, such as flooded soils or certain wetland conditions, microbial degradation of triazines still occurs. Studies on the related herbicide atrazine (B1667683) in anaerobic wetland soil and water microcosms found that it degraded with a half-life of 38 days in the soil. nih.gov Research on another triazine, metamitron, also suggested that anaerobic, reductive conditions are favorable for its complete microbial degradation. nih.gov While specific anaerobic metabolism studies for this compound are limited, the evidence from related compounds suggests that anaerobic microbial pathways are a viable, albeit potentially slow, route for its transformation. nih.govnih.gov

Aquatic Metabolism and Environmental Persistence

Due to its persistence in soil and its formation from commonly used herbicides, this compound can be transported into aquatic environments via surface runoff. cymitquimica.commdpi.com Once in water, its behavior is characterized by relatively high persistence.

Studies monitoring sulfonylurea herbicides in farm ponds have found that their dissipation can be slow, with half-lives extending for weeks to months. nih.gov The dissipation of thifensulfuron-methyl, a parent compound, had a half-life of 16 days in one study. nih.gov The study concluded that both hydrolysis and microbial degradation of these herbicides were slow in the weakly alkaline pond waters. nih.gov

In anaerobic aquatic environments, degradation is also a slow process. The half-life for atrazine in the aqueous phase of anaerobic wetland microcosms was determined to be 86 days. nih.gov The low removal rates of triazine herbicides in wastewater treatment plants further attest to their persistence in aquatic systems. mdpi.com Given these factors, this compound is considered a persistent metabolite in aquatic environments, where its primary fate is slow microbial degradation. cymitquimica.comnih.gov

Chromatographic Methods for Environmental Analysis

Accurate monitoring of this compound and other triazine metabolites in environmental samples is essential for risk assessment. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most common and effective techniques for this purpose. mdpi.commdpi.com These methods offer high sensitivity and selectivity for separating complex mixtures.

These chromatographic systems are frequently coupled with various detectors:

Tandem Mass Spectrometry (MS/MS) : UPLC-MS/MS is a powerful technique that provides high certainty in identification and very low limits of detection, making it suitable for trace-level analysis in water samples. mdpi.com

Diode-Array Detection (DAD) : HPLC-DAD is also widely used, allowing for the identification of compounds based on their UV absorbance spectra. nih.gov

Sample preparation is a critical step. For water samples, a preconcentration step is often necessary to detect the low concentrations typically found in the environment. nih.gov Solid-phase extraction (SPE) with C18 or other polymeric sorbents is a standard method for extracting and concentrating triazines from water before analysis. nih.gov

Table 2: Common Chromatographic Methods for Triazine Analysis

| Technique | Stationary Phase (Column) | Mobile Phase Components | Detection Method | Reference |

|---|---|---|---|---|

| HPLC | C18 | Methanol (B129727)/Water, Acetonitrile/Water | DAD, MS/MS | nih.gov |

| UPLC | C18 | Methanol/Water, Acetonitrile/Water | MS/MS | mdpi.com |

Future Perspectives and Emerging Research Avenues for 4 Amino 6 Methyl 1,3,5 Triazin 2 Ol

Rational Drug Design and Development Based on the Triazine Scaffold

The 1,3,5-triazine (B166579) ring serves as a valuable pharmacophore in the design of new therapeutic agents. nih.gov A prominent strategy involves the creation of molecular hybrids, combining the triazine core with other biologically active moieties to develop compounds with enhanced or novel pharmacological profiles. For instance, hybrid molecules incorporating a 2-mercaptobenzenesulfonamide fragment with the 4-amino-6-R2-1,3,5-triazin-2-yl ring have been designed and synthesized, showing potential as anticancer agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in guiding the rational design of these triazine-based compounds. nih.govmostwiedzy.pl By correlating the structural features of the molecules with their biological activities, researchers can predict the potency of new derivatives and prioritize synthetic efforts. nih.gov This computational approach, combined with traditional medicinal chemistry strategies, facilitates the optimization of lead compounds to improve their efficacy and selectivity. nih.gov

Table 1: Examples of Rational Drug Design Strategies for Triazine Derivatives

| Strategy | Description | Example | Reference(s) |

| Molecular Hybridization | Combining the triazine scaffold with other pharmacophores to create a single molecule with multiple biological activities. | Hybrid of 2-mercaptobenzenesulfonamide and 4-amino-6-R2-1,3,5-triazin-2-yl ring for anticancer activity. | nih.gov |

| QSAR Modeling | Using computational models to predict the biological activity of novel triazine derivatives based on their chemical structure. | Development of QSAR models to guide the synthesis of 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(1-R1-imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives with cytotoxic activities. | nih.govmostwiedzy.pl |

| Structure-Based Design | Utilizing the three-dimensional structure of a biological target to design complementary triazine-based inhibitors. | Designing 4,6-substituted-1,3,5-triazin-2(1H)-ones as inhibitors of human DNA topoisomerase IIα based on its ATP binding site. | nih.gov |

Exploration of Novel Biological Targets and Therapeutic Applications

The therapeutic potential of 4-amino-6-methyl-1,3,5-triazin-2-ol and its analogs extends across a wide range of diseases. A significant area of research focuses on their anticancer properties. mdpi.comnih.gov Derivatives of this scaffold have demonstrated cytotoxic activity against various cancer cell lines, including breast and colon cancer. nih.govmdpi.com The mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, such as topoisomerase IIα and dihydrofolate reductase (DHFR). mdpi.comnih.gov

Beyond oncology, triazine derivatives are being investigated for their antimicrobial and antifungal activities. researchgate.netnih.gov For example, novel 4,6-disubstituted s-triazin-2-yl amino acid derivatives have shown promising antifungal activity against Candida albicans. nih.gov The antibacterial potential is also being explored, with some triazine compounds showing inhibitory activity against bacterial enzymes like MurF, which is involved in peptidoglycan biosynthesis. clockss.org

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental techniques is accelerating the discovery and development of new triazine-based compounds. Molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting the binding modes of these molecules to their biological targets. nih.gov These computational methods provide valuable insights into the molecular interactions that govern biological activity, guiding the design of more potent and selective inhibitors. nih.gov